Tetrazolast meglumine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

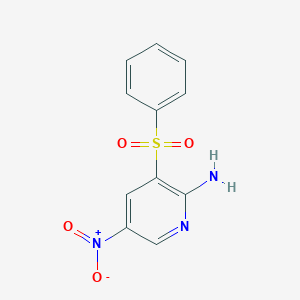

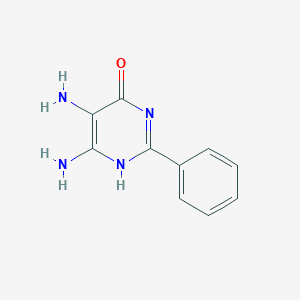

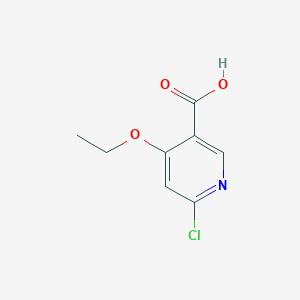

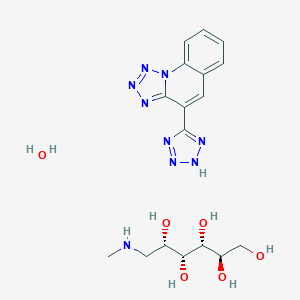

テトラゾラスト・メグルミンは、抗アレルギー作用と抗喘息作用で知られる化合物です。テトラゾロキノリンの誘導体であり、メレル・ダウ・ファーマシューティカルズ社によって特許を取得しています。 この化合物はメディエーター放出阻害剤として機能するため、アレルギー反応や喘息の治療に効果的です .

2. 製法

合成経路と反応条件: テトラゾラスト・メグルミンの合成は、テトラゾロキノリンとメグルミンの反応によって行われます。このプロセスには、一般的に以下の手順が含まれます。

テトラゾロキノリンの生成: これは、適切な前駆体を制御された条件下で環化させることにより行われます。

メグルミンとの反応: テトラゾロキノリンは、適切な溶媒中で、特定の温度と圧力条件下で、メグルミンと反応してテトラゾラスト・メグルミンを生成します.

工業生産方法: テトラゾラスト・メグルミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収量と純度を最適化するために設計されており、多くの場合、スプレー乾燥などの高度な技術が用いられ、最終生成物の安定性と溶解性を確保しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolast meglumine involves the reaction of tetrazoloquinoline with meglumine. The process typically includes the following steps:

Formation of Tetrazoloquinoline: This involves the cyclization of appropriate precursors under controlled conditions.

Reaction with Meglumine: Tetrazoloquinoline is then reacted with meglumine in the presence of a suitable solvent and under specific temperature and pressure conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as spray drying to ensure the stability and solubility of the final product .

化学反応の分析

反応の種類: テトラゾラスト・メグルミンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体を生成することがあります。

還元: 還元反応は、分子内の官能基を修飾することができます。

置換: テトラゾラスト・メグルミンは、置換反応を起こすことができ、この反応では、ある官能基が別の官能基に置き換えられます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

主な生成物: これらの反応から生成される主な生成物は、用いられた特定の試薬と条件によって異なります。 例えば、酸化によりキノリン誘導体が生成される場合がありますが、置換反応によって様々な官能基化されたテトラゾロキノリン化合物が生成される可能性があります .

科学的研究の応用

テトラゾラスト・メグルミンは、科学研究において幅広い用途があります。

化学: 様々な化学研究において、メディエーター放出阻害剤として用いられます。

生物学: この化合物の抗アレルギー作用は、免疫応答に関する生物学的研究において貴重です。

医学: テトラゾラスト・メグルミンは、喘息やその他のアレルギー性疾患の治療における可能性について研究されています。

作用機序

テトラゾラスト・メグルミンは、肥満細胞からのヒスタミンやその他のメディエーターの放出を阻害することにより、その効果を発揮します。この阻害作用により、アレルギー反応のカスケードが阻止され、炎症や気管支収縮などの症状が軽減されます。 この化合物は、免疫応答に関与する特定の受容体と経路を標的とするため、アレルギー性疾患の管理に効果的です .

類似の化合物:

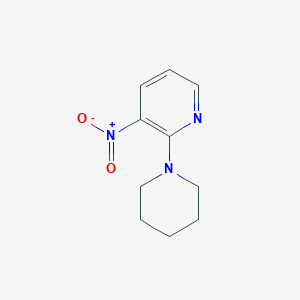

オテセコナゾール: テトラゾール環を含む抗真菌薬です。

キルセコナゾール: オテセコナゾールと類似の構造を持つ別の抗真菌薬です.

比較: テトラゾラスト・メグルミンは、抗アレルギー剤と抗喘息剤の両方の役割を担う点でユニークですが、オテセコナゾールやキルセコナゾールなどの化合物は、主に抗真菌薬として用いられます。 テトラゾラスト・メグルミンのヒスタミン放出阻害に対する特異性は、他のテトラゾール含有薬とは異なります .

類似化合物との比較

Oteseconazole: An antifungal drug that also contains a tetrazole ring.

Quilseconazole: Another antifungal with a similar structure to oteseconazole.

Comparison: Tetrazolast meglumine is unique in its dual role as an antiallergic and antiasthmatic agent, whereas compounds like oteseconazole and quilseconazole are primarily used for their antifungal properties. The specificity of this compound for histamine release inhibition sets it apart from other tetrazole-containing drugs .

特性

CAS番号 |

133008-33-0 |

|---|---|

分子式 |

C17H25N9O6 |

分子量 |

451.4 g/mol |

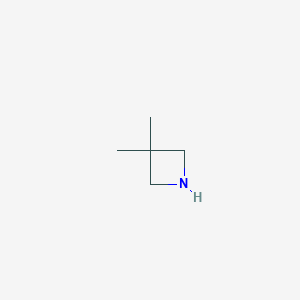

IUPAC名 |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate |

InChI |

InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1 |

InChIキー |

PXORXOKNKGCVHI-BMWGJIJESA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |

異性体SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |

正規SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |

Key on ui other cas no. |

133008-33-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。